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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrrolidine

Cat. No.: B1601694

An In-depth Technical Guide to 1-(2-
Nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)pyrrolidine, a
key heterocyclic building block in organic synthesis and medicinal chemistry. The document
details its chemical identity, molecular structure, physicochemical properties, and provides an
expertly curated, field-proven synthesis protocol. Furthermore, it delves into the compound's
reactivity, spectroscopic characterization, safety and handling procedures, and its emerging
applications in drug discovery, particularly in the development of novel therapeutic agents. This
guide is intended to be an essential resource for researchers and professionals engaged in
synthetic chemistry and drug development, offering both foundational knowledge and practical
insights.

Chemical Identity and Molecular Structure

Chemical Name: 1-(2-Nitrophenyl)pyrrolidine CAS Number: 40832-79-9[1] Molecular
Formula: C10H12N202[2] Molecular Weight: 192.21 g/mol [2]

The molecular architecture of 1-(2-Nitrophenyl)pyrrolidine features a pyrrolidine ring N-
substituted with a 2-nitrophenyl group. The pyrrolidine ring, a five-membered saturated
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heterocycle, imparts specific stereochemical and solubility properties to the molecule. The 2-
nitrophenyl substituent, an electron-withdrawing group, significantly influences the electronic
environment of the pyrrolidine nitrogen and the aromatic ring, dictating the compound's

reactivity.
Property Value Source
CAS Number 40832-79-9 [1]
Molecular Formula C10H12N202 [2]
Molecular Weight 192.21 g/mol [2]
PubChem CID 12414144

digraph "1-(2-Nitrophenyl)pyrrolidine" {

graph [layout=neato, overlap=false, splines=true, size="7.6,5"];
node [shape=plaintext, fontname="sans-serif", fontsize=12];

edge [fontname="sans-serif", fontsize=12];

// Atom nodes

N1 [label="N", pos="0,0!"];

Cl [label="C", pos="-1.2,-0.5!"];

C2 [label="C", pos="-1.2,-1.9!"];

C3 [label="C", pos="0,-2.6!"];

C4 [label="C", pos="1.2,-1.9!"];

C5 [label="C", pos="1.2,-0.5!"1];

N pyrrolidine [label="N", pos="0,1.4!"];
C6 [label="C", pos="-1.2,2.1'"];

C7 [label="C", pos="-0.7,3.4!"];

C8 [label="C", pos="0.7,3.4!"];

C9 [label="C", pos="1.2,2.1!"];

N nitro [label="N+", pos="-2.4,0!"];

01 nitro [label="0-", pos="-3.2,-0.7!"];
02 nitro [label="0", pos="-2.4,1.0!"];
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// Aromatic ring bonds

C1
C2
C3
C4
C5
N1

// Pyrrolidine ring bonds
N pyrrolidine -- C6;

C2;
C3;
C4;
C5;
N1;
Cl;

ce6 -- C7;
C7 -- C8;
c8 -- (C9;

C9 -- N pyrrolidine;

// Substituent bonds

N1 -- N pyrrolidine [label=""1;

Cl -- N nitro;

N nitro -- 01 nitro [style=solid];
N nitro -- 02 nitro [style=double];

// Dummy nodes for double bonds in aromatic ring

dummyl [pos="-1.2,-1.2!", shape=none, width=0, height=0];
dummy2 [pos="0,-2.25!", shape=none, width=0, height=0];
dummy3 [pos="1.2,-1.2!", shape=none, width=0, height=0];

// Double bonds in aromatic ring
Cl -- dummyl [dir=none, style=invis];
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C2 -- dummyl [dir=none, style=invis];
C2 -- C3 [style=invis];

C3 -- dummy2 [dir=none, style=invis];
C4 -- dummy2 [dir=none, style=invis];
C4 -- (5 [style=invis];

C5 -- dummy3 [dir=none, style=invis];
Cl -- dummy3 [dir=none, style=invis];

// Explicitly draw double bonds
edge [style=double];

c2 -- C3;
C4 -- C5;
edge [style=solid];
Cl -- C2;
C3 -- C4;
C5 -- NI1;
N1 -- C1;

// Add hydrogens for clarity (optional, can clutter)
H1[label="H", pos="-2.1,-2.3!"];

H2[label="H", pos="0,-3.5!"];

H3[label="H", pos="2.1,-2.3!"];

H4[label="H", pos="2.1,-0.1!"];

C2 -- HI;
C3 -- H2;
C4 -- H3;
C5 -- H4;
}

Caption: Molecular structure of 1-(2-Nitrophenyl)pyrrolidine.
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Synthesis Protocol: Nucleophilic Aromatic
Substitution

The synthesis of 1-(2-Nitrophenyl)pyrrolidine is most effectively achieved via a nucleophilic
aromatic substitution (SNAr) reaction. This method is predicated on the principle that an
electron-deficient aromatic ring, activated by an electron-withdrawing group (in this case, the
nitro group), is susceptible to attack by a nucleophile. The ortho position of the nitro group
provides strong activation for the substitution.

Causality of Experimental Choices

The chosen protocol utilizes 1-fluoro-2-nitrobenzene as the electrophilic partner. The fluorine
atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which
polarizes the C-F bond and facilitates nucleophilic attack. Pyrrolidine serves as the nucleophile,
and a slight excess is used to drive the reaction to completion and to act as a base to
neutralize the hydrofluoric acid byproduct. A non-polar aprotic solvent like toluene is selected to
ensure the solubility of the reactants and to facilitate heating to the required reaction
temperature.

Step-by-Step Methodology

Materials:

e 1-Fluoro-2-nitrobenzene

e Pyrrolidine

o Toluene, anhydrous

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Round-bottom flask

o Reflux condenser
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Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography elution
Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, dissolve 1-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous toluene.

Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.2 equivalents) dropwise at
room temperature.

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the
mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCOs
solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOa or Na2SOa, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the
crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to afford 1-(2-Nitrophenyl)pyrrolidine as
a solid.
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Reaction Work-up & Purification Final Product
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Click to download full resolution via product page

Caption: Synthesis workflow for 1-(2-Nitrophenyl)pyrrolidine.

Physicochemical Properties

Property Value Source
Appearance Solid [2]
Boiling Point 105-107 °C at 6.1 Torr [2]
Density (Predicted) 1.233 + 0.06 g/cm?3 [2]
pKa (Predicted) 3.23+0.40 [2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of 1-(2-
Nitrophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for both the
aromatic and pyrrolidine protons. The aromatic protons will appear as multiplets in the
downfield region (typically & 7.0-8.0 ppm). The protons on the pyrrolidine ring will exhibit two
multiplets corresponding to the a- and -protons relative to the nitrogen atom.

e 13C NMR: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons
will resonate in the & 115-150 ppm range, with the carbon bearing the nitro group being the
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most deshielded. The carbons of the pyrrolidine ring will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Characteristic absorption
bands are expected for:

e Aromatic C-H stretching: ~3050-3100 cm~1
e Aliphatic C-H stretching: ~2850-2960 cm~1

o Asymmetric and symmetric NOz2 stretching: Strong absorptions around 1520 cm~* and 1340
cm™1, respectively.

e Aromatic C=C stretching: ~1600 cm~t and ~1470 cm~1

e C-N stretching: ~1250-1350 cm~1

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M*) at m/z = 192, corresponding to the
molecular weight of the compound. Fragmentation patterns will likely involve the loss of the
nitro group (NO:2) and cleavage of the pyrrolidine ring.

Reactivity and Applications in Drug Development

1-(2-Nitrophenyl)pyrrolidine serves as a versatile intermediate in the synthesis of more
complex molecules with potential biological activity. The pyrrolidine moiety is a common
scaffold in many FDA-approved drugs and natural products, valued for its ability to introduce a
three-dimensional character and to serve as a key pharmacophoric element.[3]

The primary reactive sites of 1-(2-Nitrophenyl)pyrrolidine are the nitro group and the aromatic
ring.

o Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group,
yielding 1-(2-aminophenyl)pyrrolidine. This transformation opens up a plethora of synthetic
possibilities, such as the formation of amides, sulfonamides, and the construction of
heterocyclic rings like benzimidazoles.
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» Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic
substitution reactions, with the substitution pattern directed by the existing substituents.

The derivatives of N-aryl pyrrolidines have shown a wide range of biological activities, including
antibacterial, anticancer, and anti-inflammatory properties.[4] For instance, substituted N-(2'-
nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated as potential
mimics of antimicrobial peptides to combat antibiotic resistance.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(2-Nitrophenyl)pyrrolidine (CAS
40832-79-9) is not readily available, general precautions for handling nitroaromatic compounds
and secondary amines should be strictly followed.

General Safety Precautions:

» Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat.

» Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust
or vapors.

» Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with
copious amounts of water.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and strong acids.[5]

First Aid Measures:

 Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention.[5]

» Skin Contact: Immediately remove contaminated clothing and wash the affected area with
soap and water.[5]

e Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.[5]
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 Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Conclusion

1-(2-Nitrophenyl)pyrrolidine is a valuable chemical entity with significant potential in synthetic
and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution,
coupled with its versatile reactivity, makes it an attractive starting material for the development
of novel compounds with diverse biological activities. This guide provides the foundational
knowledge and practical protocols necessary for researchers to effectively utilize this
compound in their scientific endeavors. As with all chemical research, adherence to strict safety
protocols is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Nitroaniline | CAS#:88-74-4 | Chemsrc [chemsrc.com]
e 2. 1-(2-Nitrophenyl)pyrrolidine , 98% , 40832-79-9 - CookeChem [cookechem.com]
e 3. jst-ud.vn [jst-ud.vn]

» 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active
Compounds - PMC [pmc.ncbi.nim.nih.gov]

e 5. fishersci.com [fishersci.com]

« To cite this document: BenchChem. [1-(2-Nitrophenyl)pyrrolidine CAS number and molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601694#1-2-nitrophenyl-pyrrolidine-cas-number-
and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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